2-chloro-6-{2-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]hydrazin-1-yl}pyridine
Description
The compound 2-chloro-6-{2-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]hydrazin-1-yl}pyridine (CAS: 672949-55-2) is a hydrazone derivative featuring a pyridine ring substituted with chlorine at the 2-position and a hydrazine-linked cyclohexylidene group bearing a 2,4-dinitrophenyl substituent. The (1Z) designation indicates the Z-configuration of the hydrazone double bond, which imposes specific spatial constraints on the molecule. The nitro groups on the phenyl ring serve as strong electron-withdrawing moieties, influencing reactivity and intermolecular interactions .
Properties
IUPAC Name |
6-chloro-N-[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino]pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O4/c18-16-6-3-7-17(19-16)21-20-14-5-2-1-4-12(14)13-9-8-11(22(24)25)10-15(13)23(26)27/h3,6-10,12H,1-2,4-5H2,(H,19,21)/b20-14- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMGVNZCKKSFDZ-ZHZULCJRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC2=NC(=CC=C2)Cl)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=N/NC2=NC(=CC=C2)Cl)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-6-{2-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]hydrazin-1-yl}pyridine typically involves the condensation of 2,4-dinitrophenylhydrazine with a substituted cyclohexanone derivative. The reaction is carried out under acidic or basic conditions, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
2-chloro-6-{2-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]hydrazin-1-yl}pyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 2-chloro-6-{2-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]hydrazin-1-yl}pyridine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can interfere with biological processes. Additionally, the presence of the dinitrophenyl group allows for interactions with various enzymes and proteins, potentially leading to inhibition or activation of these biomolecules .
Comparison with Similar Compounds
Fluorinated Pyridine Analog: 2-{2-[(1Z)-2-(2,4-Dinitrophenyl)cyclohexylidene]hydrazin-1-yl}-6-fluoropyridine
- Structural Differences : The fluorine atom at the 6-position of the pyridine ring replaces chlorine in the target compound.
- Impact on Properties : Fluorine’s higher electronegativity may alter electronic distribution, reducing electron density at the pyridine nitrogen. This could affect hydrogen-bonding capacity or coordination with metal ions.
- Conformational Similarities : Both compounds retain the Z-configuration of the hydrazone bond and the 2,4-dinitrophenyl group, suggesting comparable conjugation and steric profiles .
Pyridazine Derivative: 3-Chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine
- Structural Differences : The pyridazine ring (two adjacent nitrogen atoms) replaces pyridine, and the cyclopentylidene group is smaller than cyclohexylidene.
- The smaller cyclopentylidene group may reduce steric hindrance compared to the cyclohexylidene analog.
- Crystal Structure : The E-configuration of the hydrazone bond and shortened C–C bonds (1.376–1.444 Å) in related compounds suggest conjugation stabilization, similar to the target molecule .
Simpler Hydrazine: 2-Chloro-4-hydrazinopyridine
- Structural Differences : Lacks the cyclohexylidene and nitro-substituted phenyl groups, featuring only a hydrazine group at the pyridine’s 4-position.
- Impact on Properties : The absence of bulky substituents increases molecular flexibility. Reduced conjugation may lower thermal stability and alter solubility in polar solvents.
Structural and Functional Comparison Table
Research Findings and Implications
Crystal Packing and Intermolecular Interactions
Electronic Effects of Substituents
- This could improve reactivity in condensation reactions or metal-chelation studies compared to non-nitro analogs .
Biological Activity
The compound 2-chloro-6-{2-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]hydrazin-1-yl}pyridine is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyridine ring substituted with a chloro group and a hydrazine moiety linked to a dinitrophenyl cyclohexylidene.
Antimicrobial Properties
Research indicates that compounds similar to 2-chloro-6-{2-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]hydrazin-1-yl}pyridine exhibit significant antimicrobial activity. For instance, studies have demonstrated that hydrazine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Activity | Target Organisms |
|---|---|---|
| 2-chloro-6-{...} | Antimicrobial | S. aureus, E. coli |
| Similar hydrazines | Antifungal | Candida albicans |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent . The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.
The biological activity of 2-chloro-6-{2-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]hydrazin-1-yl}pyridine is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular metabolism, thereby disrupting normal cellular functions.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound can induce oxidative stress in cells, leading to increased ROS levels which can trigger cell death pathways.
- DNA Interaction : Some studies indicate that similar compounds can intercalate into DNA, affecting replication and transcription processes.
Case Studies
Several case studies have highlighted the efficacy of hydrazine derivatives in clinical settings:
- Case Study 1 : A study involving a derivative showed a significant reduction in tumor size in animal models when administered at specific dosages over a defined period.
- Case Study 2 : Clinical trials assessing the safety and efficacy of similar compounds reported promising results in terms of tolerability and preliminary efficacy against certain types of cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
